molecular formula C8H10ClNO3 B14643889 1-Chlorocyclohexyl carbonisocyanatidate CAS No. 56674-92-1

1-Chlorocyclohexyl carbonisocyanatidate

Cat. No.: B14643889
CAS No.: 56674-92-1
M. Wt: 203.62 g/mol
InChI Key: AYUDCFPIOQHLMJ-UHFFFAOYSA-N
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Description

. This compound contains a six-membered cyclohexane ring substituted with a chlorine atom and an isocyanate group. It is a versatile compound used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chlorocyclohexyl carbonisocyanatidate can be synthesized through the reaction of cyclohexanol with trichloromethyl chloroformate in the presence of a base such as triethylamine or pyridine . The reaction is typically carried out at low temperatures, between -10°C and 0°C, to ensure the stability of the intermediate products. The reaction proceeds as follows:

  • Cyclohexanol is reacted with trichloromethyl chloroformate in the presence of triethylamine or pyridine.
  • The reaction mixture is stirred at low temperatures to form the desired product.
  • The product is then isolated by washing with water and distilling under reduced pressure to obtain this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

1-Chlorocyclohexyl carbonisocyanatidate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.

    Addition Reactions: The isocyanate group can react with nucleophiles like water, alcohols, or amines to form ureas, carbamates, or other related compounds.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and water are common nucleophiles used in substitution and addition reactions.

    Catalysts: Bases such as triethylamine or pyridine are often used to catalyze the reactions.

    Solvents: Organic solvents like dichloromethane or toluene are commonly used to dissolve the reactants and facilitate the reactions.

Major Products Formed

    Substitution Products: Derivatives with different substituents replacing the chlorine atom.

    Addition Products: Ureas, carbamates, and related compounds formed by the reaction of the isocyanate group with nucleophiles.

    Hydrolysis Products: Carboxylic acids and amines formed by the hydrolysis of the compound.

Scientific Research Applications

1-Chlorocyclohexyl carbonisocyanatidate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce isocyanate groups into molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, coatings, and other materials requiring isocyanate functionalities.

Mechanism of Action

The mechanism of action of 1-chlorocyclohexyl carbonisocyanatidate involves the reactivity of its isocyanate group. The isocyanate group can react with nucleophiles, such as amines or alcohols, to form stable urea or carbamate linkages. These reactions are often catalyzed by bases and proceed through the formation of a tetrahedral intermediate. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    1-Chlorocyclohexyl isocyanate: Similar structure but lacks the carbonisocyanatidate group.

    Cyclohexyl isocyanate: Similar isocyanate functionality but without the chlorine substituent.

    1-Chlorocyclohexyl carbamate: Similar structure but with a carbamate group instead of an isocyanate group.

Uniqueness

1-Chlorocyclohexyl carbonisocyanatidate is unique due to the presence of both a chlorine atom and an isocyanate group on the cyclohexane ring. This combination of functional groups allows for diverse reactivity and makes it a valuable compound in various chemical and industrial applications.

Properties

CAS No.

56674-92-1

Molecular Formula

C8H10ClNO3

Molecular Weight

203.62 g/mol

IUPAC Name

(1-chlorocyclohexyl) N-(oxomethylidene)carbamate

InChI

InChI=1S/C8H10ClNO3/c9-8(4-2-1-3-5-8)13-7(12)10-6-11/h1-5H2

InChI Key

AYUDCFPIOQHLMJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(OC(=O)N=C=O)Cl

Origin of Product

United States

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